7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one
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Overview
Description
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one is a complex organic compound characterized by its unique dispiro structure containing multiple oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one typically involves the peroxidation of cyclohexanone derivatives. One common method includes the use of sulfuric acid (H₂SO₄) and acetonitrile (CH₃CN) as solvents . Another approach involves the ozonolysis of cyclohexanone methyl oximes . These methods allow for the formation of the tetraoxane ring structure, which is crucial for the compound’s biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different peroxy acids.
Reduction: Reduction reactions can break the peroxide bonds, leading to simpler alcohols or ketones.
Substitution: The compound can undergo substitution reactions, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxy acids, while reduction can produce alcohols or ketones .
Scientific Research Applications
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can damage cellular components, leading to the death of parasitic organisms such as Plasmodium species . The compound targets heme within the parasite, disrupting its ability to detoxify free heme, which is toxic to the parasite .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Dispiro-1,2,4,5-tetraoxanes: A class of compounds with similar structural features and antimalarial activity.
Peroxy acids: Compounds that share the peroxide functional group and exhibit similar reactivity.
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one is unique due to its specific dispiro structure, which provides stability and reactivity that are advantageous for its biological activity . Its ability to generate ROS and target heme within parasites makes it a promising candidate for further research and development in antimalarial therapies .
Properties
CAS No. |
923266-86-8 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecan-12-one |
InChI |
InChI=1S/C12H18O5/c13-10-4-8-12(9-5-10)16-14-11(15-17-12)6-2-1-3-7-11/h1-9H2 |
InChI Key |
LOJUHLGAIJKBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCC(=O)CC3)OO2 |
Origin of Product |
United States |
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